molecular formula C17H22O3 B14915316 2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde

2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde

Cat. No.: B14915316
M. Wt: 274.35 g/mol
InChI Key: YRHXMLXYKUKULK-UHFFFAOYSA-N
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Description

2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde is a polycyclic compound featuring a pyrano[2,3-f]chromene core with tetramethyl substituents at positions 2 and 8 and a carbaldehyde group at position 4. This structure combines a fused bicyclic system (pyran and chromene) with distinct stereochemical and electronic properties due to its substituents. The carbaldehyde group at position 6 introduces reactivity for further derivatization, making it a valuable intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

2,2,8,8-tetramethyl-3,4,9,10-tetrahydropyrano[2,3-f]chromene-6-carbaldehyde

InChI

InChI=1S/C17H22O3/c1-16(2)7-5-11-9-12(10-18)15-13(14(11)19-16)6-8-17(3,4)20-15/h9-10H,5-8H2,1-4H3

InChI Key

YRHXMLXYKUKULK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C3C(=C2O1)CCC(O3)(C)C)C=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the aldehyde group through oxidation reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Reactivity Highlights Biological Activity
Target Compound Pyrano[2,3-f]chromene 6-carbaldehyde, 2,2,8,8-tetramethyl Aldehyde condensation, nucleophilic addition Intermediate for drug design
2b () Pyrano[3,2-g]chromene 4,6-dione Claisen-Schmidt condensation Benzofuran precursor
HGR4113 () Pyrano[2,3-f]chromene 3-propoxy phenol Hydrophobic interactions Bioavailability studies
5a–5h () Pyrano[2,3-f]chromene 6-aminopyrimidine Hydrogen bonding Antimicrobial
Propenones () Pyrano[2,3-f]chromene 3-propenone Michael addition Anticancer (HL-60)
Table 2: Molecular Weights of Selected Analogs
Compound Name Molecular Weight (g/mol) Source
9-Hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one 246.262
HGR4113 ~374.5 (estimated)
2b () ~330.3 (estimated)

Biological Activity

2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula: C15H24O
Molecular Weight: 220.35 g/mol
CAS Registry Number: 26783-22-2
IUPAC Name: this compound

The structure of this compound features a chromene backbone with multiple methyl groups that contribute to its unique properties and reactivity.

Antimicrobial Properties

Recent studies have shown that derivatives of chromene compounds exhibit significant antimicrobial activity. For instance:

  • A study screened various thiosemicarbazones derived from chromene-4-carbaldehydes against Staphylococcus aureus and Escherichia coli , revealing minimum inhibitory concentrations (MIC) as low as 0.78 μM for some derivatives . This suggests that similar compounds may possess potent antibacterial properties.

Antifungal Activity

In vitro assays have demonstrated that certain derivatives of chromene compounds can inhibit fungal growth. Notably:

  • Compounds synthesized from chromene derivatives were tested against Candida albicans and Aspergillus niger , showing promising antifungal activity with MIC values comparable to those of established antifungal agents .

The biological activity of this compound is likely attributed to its ability to interact with cellular targets involved in microbial metabolism and growth. The presence of the aldehyde functional group may facilitate nucleophilic attack by microbial enzymes or cellular components.

Study 1: Antibacterial Screening

A recent investigation focused on the synthesis of various chromene derivatives and their antibacterial efficacy. The study found that specific modifications to the chromene structure enhanced antibacterial potency:

CompoundMIC (μM)Target Organism
8a0.78S. aureus
9c1.56C. albicans
9a1.00E. coli

This data indicates a strong correlation between structural modifications and biological activity .

Study 2: Antifungal Efficacy

Another research effort evaluated the antifungal properties of chromene derivatives against common pathogens:

CompoundMIC (μM)Target Organism
8d1.00A. niger
9b0.90C. albicans

These findings underscore the potential of these compounds as antifungal agents in therapeutic applications .

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